
1,3-Benzothiazol-2-yl carbamodithioate
Overview
Description
1,3-Benzothiazol-2-yl carbamodithioate is a sulfur-containing heterocyclic compound characterized by a benzothiazole core linked to a carbamodithioate (-NH-C(=S)-S-) functional group. Benzothiazoles are renowned for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . The carbamodithioate moiety enhances chelation and binding capabilities, which may improve interactions with biological targets such as enzymes or DNA .
Preparation Methods
The synthesis of 1,3-benzothiazol-2-yl carbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamodithioate group. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1,3-Benzothiazol-2-yl carbamodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamodithioate group is replaced by other nucleophiles.
Complexation: It can form complexes with metal ions, which can be useful in catalysis and material science applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound 1,3-benzothiazol-2-ylcarbamodithioate and its derivatives have applications in medicinal chemistry due to their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities . Benzothiazole derivatives have been used to treat neurodegenerative disorders, local brain ischemia, central muscle relaxants, and cancer . They have also been investigated for antineoplastic activity .
Synthesis and Characterization
The synthesis of 2-amino benzothiazole dithiocarbamate derivatives involves a two-step process . Key characterization data for synthesized compounds include :
(Benzo[d]thiazol-2-ylcarbamoyl) methyl propyl carbamodithioate (4b)
- Yield: 79%
- Melting Point: 116-118°
- Chemical Formula:
- IR (FT-IR-cm-1): 3390.72 (N-H, amine), 3052.80 (Aromatic, C-H), 2917.47 (Aliphatic, C-H), 1687.66 (C=O), 1279.95 (C=S)
- 1H NMR (400 MHz, CDCl3): δ 0.95-0.98 (t, 3H, CH3), 1.25-1.29 (t, 2H, CH2), 1.42-1.75 (m, 2H, CH3), 3.65 (s, 2H, CH2S), 5.32 (bs, 1H, NH), 7.12-7.16 (t, 1H, Ar-H), 7.30-7.34 (t, 1H, Ar-H), 7.52-7.56 (d, 1H, Ar-H), 7.59-7.61 (d, 1H, Ar), 7.79-7.81((d, 2H, ArH), 10.62 (s, 1H, NH)
- 13C NMR (100 MHz, CDCl3): δ (ppm) = 24.03, 25.47, 26.08, 29.70, 39.35, 52.06, 54.48, 121.32, 123.92, 126.18, 132.36, 148.62, 157.33, 167.40, 193.17
- HRMS (m/z) % 351.29 (M+1) (Calculated 351.05)
(Benzo[d]thiazol-2-ylcarbamoyl) methyl 4-methyl piperazine-1-carbodithioate (4f)
- Yield: 86 %
- Melting Point: 146-148°
- IR (FT-IR-cm-1): 3354.81 (N-H, amine), 3051.61 (Aromatic, C-H), 2919.68 (Aliphatic, C-H), 1713.98 (C=O), 1230.23 (C=S)
- 1H NMR (400 MHz)
Anticancer activity
N-(1,3-benzothiazol-6-yl)-2,3-dimethoxybenzamide demonstrates cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. Studies have evaluated the cytotoxicity of benzothiazole derivatives on ovarian cancer cell lines . Several synthesized compounds have shown good binding affinity with PIM 1 Kinase protein, suggesting their potential as PIM 1 Kinase inhibitors . Phenyl-TBT derivatives have been evaluated for their antiproliferative profiles in human SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines, with some compounds showing moderate inhibitory activities .
Antifungal Activity
Carbamodithioates have been evaluated for their antifungal potential against phytopathogenic fungi such as Ustilago hordei, which causes covered smut infections in barley and wheat .
Other potential applications
Mechanism of Action
The mechanism of action of 1,3-benzothiazol-2-yl carbamodithioate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of fungi and bacteria by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. Molecular docking studies have shown that it can interact with the active sites of various enzymes, providing insights into its mode of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 1,3-benzothiazol-2-yl carbamodithioate include:
Key Observations:
- Bioactivity : Thiourea derivatives (e.g., 1,3-benzothiazol-2-yl thiourea) exhibit potent anticancer activity but lack the dithioate group, which may reduce metal-binding capacity compared to carbamodithioates .
- Optical Properties : Fluorescent azo dyes derived from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol show higher molar extinction coefficients (ε > 20,000 L·mol⁻¹·cm⁻¹) and lightfastness than 2-naphthol analogs, attributed to the benzothiazole’s electron-withdrawing effects .
- Synthetic Utility : Methyl-1,3-benzothiazol-2-yl carbamodithioate reacts with methyl anthranilate to form 3-(benzo[d]thiazol-2-yl)-2-thioxoquinazolin-4(1H)-one, highlighting the carbamodithioate’s role in cyclization reactions .
Pharmacological Performance
- Anticancer Activity : Benzothiazole thioureas (e.g., N-(6-substituted-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine) demonstrate IC₅₀ values in the low micromolar range against breast cancer cell lines. In contrast, carbamodithioate derivatives may offer improved solubility and target engagement due to their sulfur-rich structure .
- Enzyme Inhibition: Patent compounds (e.g., Example 24) with benzothiazole-aminopyridocarbazole hybrids show nanomolar EC₅₀ values in kinase assays, suggesting that hybrid scaffolds enhance potency compared to simpler benzothiazoles .
Stability and Reactivity
- Thermal and Chemical Stability : Benzothiazole-based dyes exhibit superior lightfastness compared to naphthol analogs, likely due to the benzothiazole ring’s rigidity and resonance stabilization . Carbamodithioates, however, may hydrolyze under acidic conditions, limiting their applicability in certain environments .
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1,3-Benzothiazol-2-yl carbamodithioate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives are often prepared by reacting 2-aminobenzothiazole with carbon disulfide or thiocarbamoyl chlorides under reflux in anhydrous solvents like acetone or THF. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine to CS₂), temperature (70–90°C), and reaction time (6–12 hours) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is recommended.
Q. How can researchers experimentally determine the physical and chemical properties of this compound?
- Methodological Answer : Key properties include melting point (determined via differential scanning calorimetry, DSC), solubility (tested in polar/non-polar solvents), and stability (via thermogravimetric analysis, TGA). For example, related benzothiazoles exhibit melting points >200°C . UV-Vis spectroscopy (λmax ~270–300 nm) and FT-IR (C=S stretch ~1200 cm⁻¹) are used for functional group identification. Always cross-validate with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What are the stability and handling protocols for this compound under laboratory conditions?
- Methodological Answer : Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong acids/bases, as thiocarbamates are prone to degradation. Use inert atmospheres (N₂/Ar) during synthesis. Safety protocols include wearing nitrile gloves, lab coats, and fume hoods due to potential irritancy (refer to SDS for hazard-specific guidance) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of benzothiazole derivatives?
- Methodological Answer : Introduce substituents (e.g., halogens, methoxy groups) at positions 5 or 6 of the benzothiazole ring to modulate electronic effects. Test derivatives in in vitro assays (e.g., antimicrobial MIC assays, cytotoxicity via MTT). Compare IC₅₀ values against parent compounds. Computational tools like molecular docking (AutoDock Vina) can predict binding affinities to target proteins (e.g., fungal CYP51) .
Q. What advanced analytical techniques are critical for characterizing this compound’s crystalline structure and purity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and hydrogen-bonding networks, as demonstrated for similar benzothiazoles . Pair with powder XRD to confirm phase purity. High-performance liquid chromatography (HPLC, C18 column, acetonitrile/water mobile phase) quantifies purity (>98%). For trace impurities, use LC-MS/MS .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points) across literature sources?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Reproduce synthesis using standardized protocols (e.g., IUPAC guidelines) and characterize batches via DSC and XRD. Compare results with peer-reviewed studies, prioritizing data from journals with rigorous validation processes (e.g., Acta Crystallographica) .
Q. What methodologies are recommended for assessing the compound’s toxicity and environmental impact?
- Methodological Answer : Conduct acute toxicity assays (OECD 423) in rodent models. For ecotoxicity, use Daphnia magna or algal growth inhibition tests (OECD 201/202). Analyze biodegradability via closed bottle tests (OECD 301D). Reference SDS data for preliminary hazard classification (e.g., GHS categories) .
Q. How can mechanistic studies elucidate the compound’s pharmacological activity at the molecular level?
- Methodological Answer : Use fluorescence quenching assays to study DNA binding or enzyme inhibition (e.g., topoisomerase II). For antimicrobial targets, perform time-kill kinetics and membrane permeability assays (propidium iodide uptake). Combine with proteomics (SDS-PAGE) to identify protein targets .
Q. What experimental approaches are used to study degradation pathways under varying environmental conditions?
- Methodological Answer : Expose the compound to UV light (254 nm), acidic (pH 3), or alkaline (pH 10) conditions. Monitor degradation products via LC-MS and GC-MS. Kinetic studies (Arrhenius plots) determine activation energy for thermal decomposition .
Q. How can computational chemistry enhance the design of benzothiazole-based analogs with improved properties?
- Methodological Answer : Perform DFT calculations (Gaussian 09) to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO). Use QSAR models (DRAGON descriptors) to predict logP and bioavailability. Validate with molecular dynamics simulations (GROMACS) for stability in biological membranes .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl carbamodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S3/c9-7(11)13-8-10-5-3-1-2-4-6(5)12-8/h1-4H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPPXAOHJDDCIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30785515 | |
Record name | 1,3-Benzothiazol-2-yl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30785515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42268-24-6 | |
Record name | 1,3-Benzothiazol-2-yl carbamodithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30785515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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